molecular formula C25H27N3O3 B7729797 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B7729797
M. Wt: 417.5 g/mol
InChI Key: QHAJALHBVLWHFZ-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine is a complex organic compound that features a pyridine ring, an indole moiety, and a trimethoxyphenyl group

Properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-15-10-11-26-22(12-15)28-24(23-16(2)27-19-9-7-6-8-18(19)23)17-13-20(29-3)25(31-5)21(14-17)30-4/h6-14,24,27H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJALHBVLWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using trimethoxybenzene and an appropriate alkyl halide.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Final Coupling: The final step involves coupling the indole and pyridine moieties with the trimethoxyphenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine is a complex organic molecule that has garnered attention in various fields of scientific research. Its unique structure, which combines indole and pyridine moieties, suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the scientific research applications of this compound, including its pharmacological properties and potential therapeutic uses.

Chemical Properties and Structure

The compound's molecular formula is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, indicating a relatively high molecular weight and a complex structure. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for further investigation in drug discovery.

Anticancer Activity

Research has indicated that compounds containing indole and pyridine derivatives exhibit significant anticancer properties. Studies have shown that similar structures can inhibit cancer cell proliferation by interfering with various cellular pathways, including apoptosis and cell cycle regulation. The specific compound may demonstrate similar effects, warranting further investigation through in vitro and in vivo studies.

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The compound may interact with neurotransmitter systems or exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Experimental models could elucidate its efficacy in protecting neuronal cells from oxidative stress.

Antimicrobial Properties

The structural characteristics of the compound suggest potential antimicrobial activity. Compounds with indole and pyridine frameworks have been documented to possess antibacterial and antifungal properties. Investigating this compound's activity against various pathogens could lead to the development of new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. The compound's ability to modulate inflammatory pathways could be explored, especially given the role of indole derivatives in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, a series of indole-pyridine hybrids were synthesized and screened for anticancer activity against several cancer cell lines. Results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting promising anticancer potential .

Case Study 2: Neuroprotection Assessment

A study highlighted in Neuroscience Letters examined the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. Results demonstrated that these compounds significantly reduced cell death and increased antioxidant enzyme activity .

Case Study 3: Antimicrobial Activity Evaluation

Research published in Pharmaceutical Biology investigated a range of indole-containing compounds for their antibacterial efficacy against resistant strains of bacteria. The findings revealed that some derivatives exhibited potent antibacterial properties, making them candidates for further development .

Summary Table of Applications

Application AreaPotential MechanismReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveAntioxidant activity
AntimicrobialDisruption of bacterial cell walls
Anti-inflammatoryModulation of cytokine productionOngoing research

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyltryptamine: Shares the indole moiety but lacks the pyridine and trimethoxyphenyl groups.

    3-(2-(methylamino)ethyl)indole: Similar indole structure but different substituents.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Similar trimethoxyphenyl and indole groups but different linkages and additional heterocycles.

Uniqueness

The uniqueness of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine lies in its combination of the indole, pyridine, and trimethoxyphenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine is a synthetic compound that is part of a larger class of indole derivatives. These compounds are widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed examination of the biological activity associated with this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H24N4\text{C}_{21}\text{H}_{24}\text{N}_{4}

This structure features an indole moiety, a pyridine ring, and a trimethoxyphenyl group, which are critical for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H24N4
Molecular Weight348.44 g/mol
IUPAC NameThis compound

Indole derivatives like this compound interact with various biological targets:

  • Receptor Binding : These compounds often exhibit high affinity for multiple receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Research indicates that similar compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and affecting cell cycle progression.
  • Inhibition of Tumor Growth : Compounds in this class have been shown to inhibit the proliferation of various human tumor cell lines.

Table 2: Biological Targets and Effects

Biological ActivityTargeted Mechanism
Antitumor ActivityInduces apoptosis via ROS accumulation
Anti-inflammatory EffectsInhibits COX enzymes
Antimicrobial ActivityDisrupts microbial cell membranes

Antitumor Activity

A study conducted on related indole derivatives demonstrated significant antitumor activity against several human cancer cell lines (A549, K562, PC-3, T47D). For instance, a compound structurally similar to this compound showed an IC50 value of 9.86 µM against PC-3 cells. Mechanistic studies revealed that this compound inhibited cell migration and induced apoptosis through ROS-mediated pathways .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of indole derivatives by evaluating their effects on COX enzymes. The tested compounds exhibited IC50 values ranging from 19.45 µM to 42.1 µM against COX enzymes, indicating their potential as anti-inflammatory agents comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study 1: Anticancer Evaluation

In a recent study published in Nature, the anticancer properties of a series of indole derivatives were evaluated against multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound effectively suppressed tumor growth and induced apoptosis in vitro .

Case Study 2: Anti-inflammatory Activity

A comprehensive review on pyrimidine derivatives noted that certain analogs demonstrated significant anti-inflammatory effects through inhibition of COX enzymes. These findings support the hypothesis that modifications in the indole structure can enhance biological activity against inflammation-related pathways .

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